S-Hydroxy Topiramate is an analog of the well-known anticonvulsant drug topiramate, which is primarily used in the treatment of epilepsy and migraine. Topiramate itself is a sulfamate-substituted monosaccharide derivative, specifically a sulfamate of fructose, with a unique structure that facilitates its function as an anticonvulsant. S-Hydroxy Topiramate is characterized by the addition of a hydroxyl group at the sulfur-containing moiety, which potentially alters its pharmacological properties and enhances its therapeutic efficacy.
S-Hydroxy Topiramate is synthesized from topiramate through various chemical modifications. The synthesis typically involves hydroxylation reactions that introduce the hydroxyl group at specific positions on the topiramate molecule. The compound's development has been influenced by the need for more effective treatments for epilepsy, particularly in patients who are resistant to conventional therapies.
S-Hydroxy Topiramate falls under the classification of anticonvulsants and neurological agents. It is part of a broader category of compounds known as sulfamate derivatives, which have been explored for their diverse pharmacological effects.
The synthesis of S-Hydroxy Topiramate can be achieved through several methods, primarily focusing on the modification of the existing topiramate structure. Two notable methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of S-Hydroxy Topiramate. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress and confirm the structure of the synthesized compound.
S-Hydroxy Topiramate retains the core structure of topiramate but incorporates a hydroxyl group. The molecular formula for S-Hydroxy Topiramate can be represented as CHN OS, indicating the presence of additional oxygen due to the hydroxyl group.
S-Hydroxy Topiramate can undergo various chemical reactions typical for compounds containing hydroxyl groups:
The reactivity associated with the hydroxyl group allows for further derivatization, enhancing its potential applications in medicinal chemistry.
The mechanism of action for S-Hydroxy Topiramate is expected to be similar to that of topiramate, involving multiple pathways:
Research indicates that compounds like S-Hydroxy Topiramate exhibit anticonvulsant properties through these mechanisms, contributing to their effectiveness in managing seizures.
Relevant analyses such as melting point determination and solubility tests are essential for characterizing S-Hydroxy Topiramate's physical properties.
S-Hydroxy Topiramate holds promise in various scientific applications:
S-Hydroxy topiramate (systematic name: 10-hydroxy topiramate; CAS 198215-62-2) is a primary oxidative metabolite of the antiepileptic drug topiramate. Its molecular formula is C₁₂H₂₁NO₉S, with a molecular weight of 355.36 g/mol [1] [5]. The core structure retains the sulfamate-substituted monosaccharide backbone of topiramate (C₁₂H₂₁NO₈S; MW 339.36 g/mol) but features an additional hydroxyl group at the C10 position. This modification replaces one of the two isopropylidene (ketone) groups in topiramate with a hydroxymethyl moiety, resulting in a diol configuration [4] [6]. The compound belongs to the β-D-fructopyranose sulfamate derivative class, characterized by:
Table 1: Atomic Composition of S-Hydroxy Topiramate
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 12 | Fructopyranose backbone |
Hydrogen (H) | 21 | Aliphatic/functional groups |
Nitrogen (N) | 1 | Sulfamate group |
Oxygen (O) | 9 | Ethers, hydroxyl, sulfamate |
Sulfur (S) | 1 | Sulfamate linkage |
S-Hydroxy topiramate possesses five defined stereocenters, conferring strict three-dimensional specificity. Its absolute stereochemistry is designated as (1R,2S,6S,9R,11S) based on IUPAC nomenclature [4] [6]. Key stereochemical features include:
The stereochemistry critically influences biological activity. The metabolite retains topiramate’s configuration at conserved chiral centers (C1, C2, C6), while the new C9-C11 diol system introduces a conformationally flexible region. Computational models (InChIKey: RWNDWLAEFHRSEG-FBHFSLSBSA-N
) confirm the absolute configuration prevents free rotation around C9-C11, constraining the hydroxyl group’s spatial positioning [4] [6].
Table 2: Stereochemical Centers in S-Hydroxy Topiramate
Stereocenter | Configuration | Structural Role |
---|---|---|
C1 | R | Ring fusion position |
C2 | S | Furanose oxygen linkage |
C6 | S | Sulfamate attachment |
C9 | R | Diol group (C10-C11) |
C11 | S | Hydroxymethyl group |
S-Hydroxy topiramate exhibits distinct physicochemical properties due to its increased polarity compared to topiramate:
Table 3: Key Physicochemical Parameters
Property | S-Hydroxy Topiramate | Topiramate | Method/Prediction |
---|---|---|---|
Molecular Weight | 355.36 g/mol | 339.36 g/mol | Calculated |
logP | -0.58 to 0.62 | 0.97 | Chemaxon/ALOGPS |
Water Solubility | 11.7 mg/mL | 9.7 mg/mL | ALOGPS |
pKa | 11.09 (sulfamate) | 9.22 (sulfamate) | Predicted |
Polar Surface Area | 135.77 Ų | 97.8 Ų | Computed |
S-Hydroxy topiramate diverges structurally and chemically from its parent drug:
The molecular weight increases by 16 Da due to oxygen addition and hydrogen rearrangement.
Metabolic Relationship:
Unlike topiramate, it lacks significant carbonic anhydrase inhibition due to altered electronic distribution around the sulfamate group [3] [8].
Chemical Stability:
Table 4: Comparative Structural and Metabolic Profiles
Feature | S-Hydroxy Topiramate | Topiramate |
---|---|---|
Molecular Formula | C₁₂H₂₁NO₉S | C₁₂H₂₁NO₈S |
Key Functional Groups | 1 Sulfamate, 1 diol, 1 ketal | 1 Sulfamate, 2 ketals |
Metabolic Origin | CYP-mediated oxidation | Parent drug |
Urinary Excretion | <5% of dose | 70-80% unchanged |
Carbonic Anhydrase Inhibition | Weak | Moderate (Isozymes II, IV) |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3